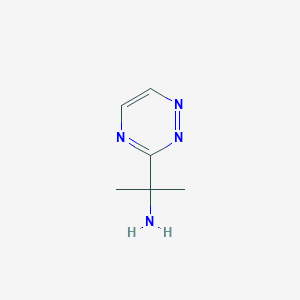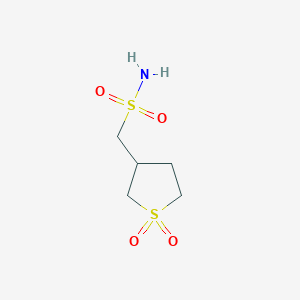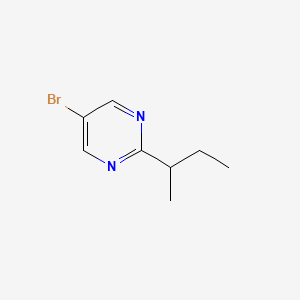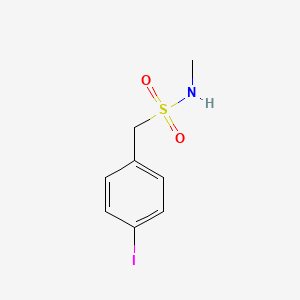
3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of 3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one involves several steps. One common method includes the reaction of 4-ethoxybenzaldehyde with acetylacetone in the presence of a base to form the intermediate 4-ethoxyphenyl-3-buten-2-one. This intermediate then undergoes cyclization with piperidine under acidic conditions to yield the final product .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
Applications De Recherche Scientifique
3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
3-Acetyl-1-(2-ethoxyphenyl)piperidin-2-one: Similar in structure but with the ethoxy group in a different position, leading to different chemical and biological properties.
1-Benzyl-3-acetylpiperidin-2-one: Contains a benzyl group instead of an ethoxy group, resulting in different reactivity and applications.
Propriétés
Formule moléculaire |
C15H19NO3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
3-acetyl-1-(4-ethoxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-3-19-13-8-6-12(7-9-13)16-10-4-5-14(11(2)17)15(16)18/h6-9,14H,3-5,10H2,1-2H3 |
Clé InChI |
UVEDUDGIZMSQTB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2CCCC(C2=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13221860.png)

![2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol](/img/structure/B13221872.png)

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13221879.png)



![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13221916.png)
![tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13221918.png)
![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid](/img/structure/B13221924.png)

![1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13221946.png)
